

Apigenin 7-O-methylglucuronide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Apigenin 7-O-methylglucuronide	
Cat. No.:	B122375	Get Quote

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This technical guide provides a comprehensive overview of **Apigenin 7-O-methylglucuronide**, a flavonoid glycoside of interest to researchers in drug development and the natural products industry. This document details the compound's chemical properties, potential synthesis and isolation protocols, and its suggested role in signaling pathways related to collagen production.

Chemical and Physical Data

Apigenin 7-O-methylglucuronide is a derivative of apigenin, a widely studied flavone. The addition of a methylglucuronide moiety at the 7-position modifies its physicochemical properties.



Property	Value	Source(s)
CAS Number	53538-13-9	[1][2]
Molecular Formula	C22H20O11	[2]
Molecular Weight	460.39 g/mol	[2]
IUPAC Name	methyl (2S,3S,4S,5R,6S)-3,4,5- trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H- chromen-7-yl)oxy)tetrahydro- 2H-pyran-2-carboxylate	N/A
Synonyms	Apigenin-7-O-beta-D- glucuronide methyl ester, NSC 622810	N/A

Experimental Protocols

While a specific, detailed synthesis protocol for **Apigenin 7-O-methylglucuronide** is not readily available in the public domain, a plausible route can be inferred from established methods for flavonoid glucuronidation and subsequent methylation.

Proposed Synthesis Workflow

A potential synthetic route involves the initial glucuronidation of apigenin at the 7-hydroxyl group, followed by methylation of the glucuronic acid moiety.



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Caption: Proposed chemical synthesis workflow for **Apigenin 7-O-methylglucuronide**.

1. Protection of Apigenin: To achieve regioselective glucuronidation at the 7-position, the more reactive hydroxyl groups at the 4' and 5-positions of apigenin would likely require protection.



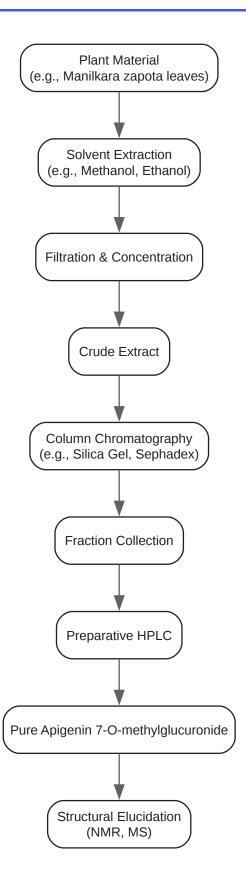
This can be achieved using standard protecting groups for phenols.

- 2. Glucuronidation (e.g., Koenigs-Knorr Reaction): The protected apigenin can then be reacted with a protected glucuronic acid donor, such as a methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide, under Koenigs-Knorr conditions. This reaction typically employs a silver or mercury salt as a promoter[3].
- 3. Methylation: Following the formation of the glucuronide linkage, the methyl ester can be introduced if not already present in the donor molecule. If a glucuronic acid with a free carboxyl group was used, esterification could be performed at this stage.
- 4. Deprotection: Finally, the protecting groups on the apigenin backbone are removed to yield **Apigenin 7-O-methylglucuronide**.

Isolation from Natural Sources

Apigenin 7-O-methylglucuronide has been isolated from various plant sources. A general protocol for its isolation and purification would involve the following steps:





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Caption: General workflow for the isolation of **Apigenin 7-O-methylglucuronide**.



1. Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol. 2. Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. 3. Chromatographic Purification: The targeted fraction is further purified using column chromatography techniques, such as silica gel or Sephadex column chromatography. 4. High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to isolate the compound to a high degree of purity. 5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

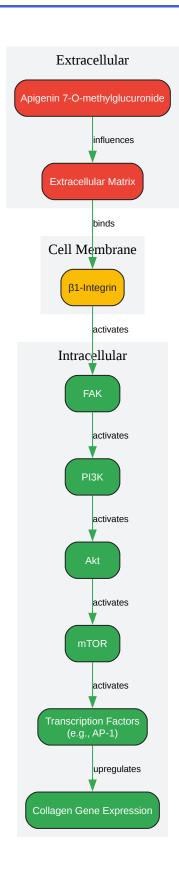
Biological Activity and Signaling Pathways

Research suggests that **Apigenin 7-O-methylglucuronide** may play a role in stimulating the synthesis of type I collagen.[1] This effect is proposed to be mediated through the β 1-integrin signaling pathway.[1]

Proposed β1-Integrin Signaling Pathway

The binding of an extracellular ligand, potentially influenced by **Apigenin 7-O-methylglucuronide**, to β 1-integrin can trigger a cascade of intracellular events leading to the upregulation of collagen gene expression.





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Caption: Proposed β 1-integrin signaling cascade influenced by **Apigenin 7-O-methylglucuronide**.

This proposed pathway suggests that **Apigenin 7-O-methylglucuronide** may modulate the interaction between the extracellular matrix and β1-integrins. This interaction is known to activate Focal Adhesion Kinase (FAK), which in turn can initiate a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR). The activation of this pathway can lead to the stimulation of transcription factors, such as Activator Protein-1 (AP-1), which are known to upregulate the expression of collagen genes.[4][5] It is important to note that while apigenin itself has been shown to affect FAK and Akt phosphorylation, further research is needed to elucidate the precise molecular interactions of **Apigenin 7-O-methylglucuronide** within this pathway.[6][7]

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